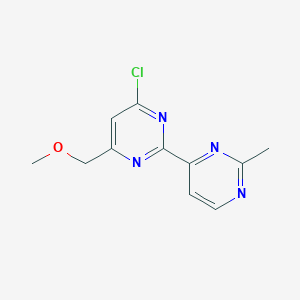
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: Using chlorinated pyrimidine derivatives as starting materials.
Methoxymethylation: Introduction of the methoxymethyl group under basic conditions.
Pyrimidine ring formation: Cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of 4-Hydroxy-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine.
Substitution: Formation of various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine would depend on its specific application. Generally, it may interact with molecular targets such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to alter cellular signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(2-methylpyrimidin-4-yl)pyrimidine: Lacks the methoxymethyl group.
6-(Methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine: Lacks the chloro group.
2-(2-Methylpyrimidin-4-yl)pyrimidine: Lacks both the chloro and methoxymethyl groups.
Uniqueness
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is unique due to the presence of both the chloro and methoxymethyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propriétés
Formule moléculaire |
C11H11ClN4O |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C11H11ClN4O/c1-7-13-4-3-9(14-7)11-15-8(6-17-2)5-10(12)16-11/h3-5H,6H2,1-2H3 |
Clé InChI |
IEZUSJXONVZHLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)
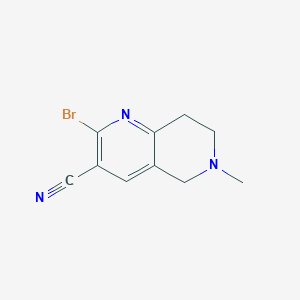
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)

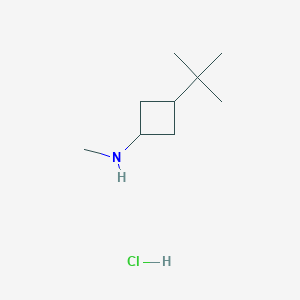



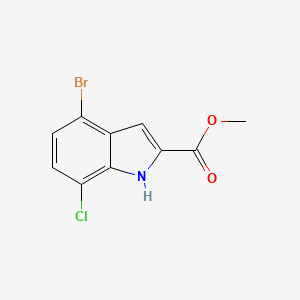
![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)

![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
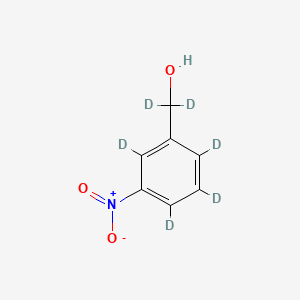
![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
